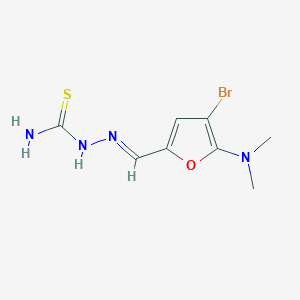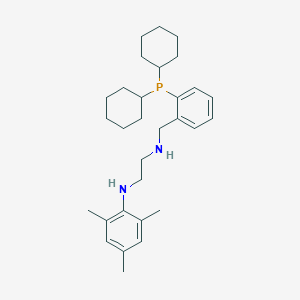![molecular formula C10H8N2O3 B12868820 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Acrylic Acid Moiety: This step involves the reaction of the oxazole intermediate with an acrylic acid derivative under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Medicine
Due to its potential biological activity, this compound is being explored for its therapeutic applications, including as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the oxazole ring.
作用機序
The mechanism by which 3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid exerts its effects is primarily through its interaction with biological macromolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the acrylic acid moiety can form covalent bonds with target proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
2-(2-Aminobenzo[d]thiazol-6-yl)acrylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: Positional isomer with the amino group at a different position on the benzoxazole ring.
Uniqueness
3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid is unique due to the specific positioning of the amino group and the acrylic acid moiety, which can influence its reactivity and interaction with biological targets differently compared to its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
(E)-3-(2-amino-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H2,11,12)(H,13,14)/b4-2+ |
InChIキー |
FUYIZZNTMSTIPK-DUXPYHPUSA-N |
異性体SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)N |
正規SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
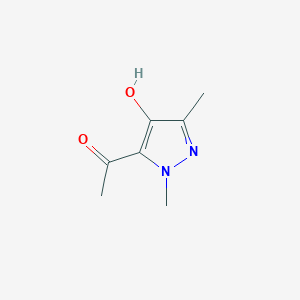
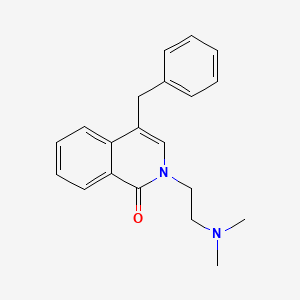
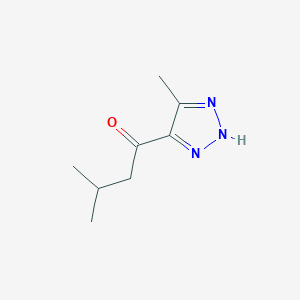
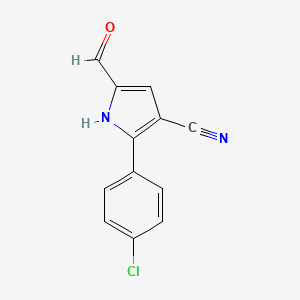
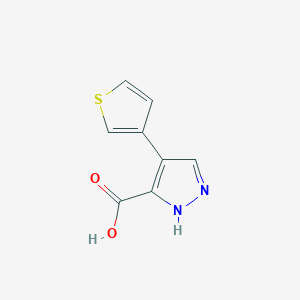

![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)

